2,3-Dihydro-pyrano[2,3-B]pyridin-4-one
Description
2,3-Dihydro-pyrano[2,3-b]pyridin-4-one is a bicyclic heterocyclic compound featuring a fused pyran and pyridine ring system. Its core structure (C₈H₇NO₂, MW 149.15) is characterized by a partially saturated pyran ring (positions 2,3) fused to a pyridine ring at positions 2 and 3 (Figure 1).
Synthesis: The compound is typically synthesized via nucleophilic aromatic substitution or cyclization reactions. For example, 3-methyl-2-phenyl-4H-pyrano[2,3-b]pyridin-4-one [201] was prepared via enolate-mediated substitution of a diketone into a chlorinated pyridine precursor (31% yield) . Alternative routes include alkylation of hydroxylated precursors, as seen in the synthesis of 2-(4ʹ-cyclopropylmethoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one [13b], which required refluxing with (bromomethyl)cyclopropane and potassium carbonate in acetone (52% yield) .
Applications: The compound’s truncated 8-azachromone core (vs. tricyclic chromeno[2,3-b]pyridin-5-one) improves water solubility while retaining kinase-binding affinity, making it a promising scaffold for anti-inflammatory and metabolic disease therapeutics .
Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydropyrano[2,3-b]pyridin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-7-3-5-11-8-6(7)2-1-4-9-8/h1-2,4H,3,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXWJQKRZSDABL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196153-27-1 | |
| Record name | 2H,3H,4H-pyrano[2,3-b]pyridin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
Chemistry
- Building Block for Synthesis : 2,3-Dihydro-pyrano[2,3-B]pyridin-4-one serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows chemists to modify it for various applications in organic synthesis.
Biology
- Enzyme Interactions : The compound is utilized in studying enzyme interactions, particularly as a potential inhibitor in biochemical assays. It has been shown to inhibit poly(ADP-ribose) polymerases-1 (PARP-1), which is crucial for DNA repair mechanisms. This inhibition can lead to genomic dysfunction and cell death, making it a target for cancer therapies .
Medicine
- Therapeutic Potential : Owing to its ability to inhibit PARP-1, research has explored its potential as an anticancer agent. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The compound enhances the sensitivity of these cells to chemotherapeutic agents by compromising their DNA repair capabilities .
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties:
- Mechanism of Action : By inhibiting PARP-1, the compound disrupts DNA repair processes, leading to increased cell death in cancerous cells . This mechanism is particularly relevant in cancers characterized by defective DNA repair pathways.
- In Vitro Studies : Various studies have reported that this compound effectively inhibits cell proliferation in different cancer cell lines. For instance, it has shown significant cytotoxicity against MCF-7 and HCT116 cells with IC50 values indicating strong antiproliferative activity .
Antimicrobial Properties
Emerging research suggests that derivatives of this compound may possess antimicrobial properties. Initial findings indicate potential antibacterial effects; however, further studies are necessary to confirm efficacy against specific pathogens .
Case Studies
Several studies have focused on the therapeutic potential of this compound:
- Inhibition of PARP-1 : A study demonstrated that the compound effectively inhibits PARP-1 activity in cancer cell lines, leading to increased sensitivity to DNA-damaging agents .
- Anticancer Efficacy : In vitro evaluations showed that treatment with this compound resulted in significant reductions in cell viability across various cancer cell lines .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 2,3-dihydro-pyrano[2,3-b]pyridin-4-one are best contextualized against related heterocycles:
Table 1. Key Structural and Functional Comparisons
Key Findings:
Substituent Effects :
- Methyl Groups : The 2,2-dimethyl derivative exhibits higher lipophilicity (logP ~2.1 vs. parent compound’s ~1.5) but reduced solubility in polar solvents, limiting its pharmaceutical utility.
- Hydroxyphenyl Group : The 3-(4-hydroxyphenyl) derivative shows enhanced hydrogen-bonding interactions (e.g., with kinase ATP-binding pockets), correlating with improved IC₅₀ values in kinase inhibition assays.
Synthetic Challenges: Cyclopropane-containing derivatives (e.g., [13b]) require stringent conditions (24-hour reflux) due to steric hindrance, yielding ≤52% . Methyl-substituted analogs (e.g., [201]) form via enolate intermediates but often require chromatographic purification to isolate tautomers .
Biological Relevance: The parent scaffold’s 8-azachromone core mimics natural chromones, enabling selective kinase inhibition (e.g., TBK1/IKKε) with IC₅₀ values <1 µM . Positional isomers (e.g., [3,2-b] fused pyrano-pyridinone ) exhibit divergent metabolic stability in hepatic microsomes, with [2,3-b] isomers showing longer half-lives (t₁/₂ >2 hours vs. <1 hour).
Thermodynamic Stability: The parent compound’s partially saturated pyran ring reduces ring strain compared to fully unsaturated analogs (e.g., 4H-pyrano[2,3-b]pyridin-4-one), lowering melting points by ~20°C .
Preparation Methods
Table 1: Optimization of Cyclocondensation Parameters
| Parameter | Tested Range | Optimal Condition | Yield (%) |
|---|---|---|---|
| Solvent | Ethanol, DMF, THF | Ethanol | 72 |
| Catalyst | PTSA, H2SO4, HCl | PTSA (10 mol%) | 68 |
| Temperature (°C) | 80–120 | 100 | 75 |
| Reaction Time (h) | 4–24 | 12 | 70 |
A patent by EP2595994B1 describes an alternative cyclocondensation approach using protected amino acids. For example, N-(t-butoxycarbonyl)alanine reacts with 4-penten-1-ol in dichloromethane (DCM) activated by 1,1'-carbonyldiimidazole (CDI). Subsequent treatment with trifluoromethanesulfonic anhydride (Tf2O) induces cyclization, yielding the target compound in 58% yield after purification. This method emphasizes the importance of protecting groups in preventing undesired side reactions.
Multi-Component Reaction (MCR) Strategies
Multi-component reactions offer atom-economical routes to synthesize this compound. A four-component reaction protocol developed by ACS Omega employs benzyl alcohols, ethyl acetoacetate, malononitrile, and phenylhydrazine in the presence of sulfonated amorphous carbon and eosin Y. Under blue LED irradiation, the reaction proceeds via in situ aldehyde formation, Knoevenagel condensation, and cyclization, achieving yields up to 85%.
Mechanism Overview:
- Oxidation : Benzyl alcohol oxidizes to benzaldehyde using tert-butyl hydroperoxide (TBHP).
- Knoevenagel Adduct : Malononitrile reacts with benzaldehyde to form an α,β-unsaturated nitrile.
- Cyclization : Ethyl acetoacetate and phenylhydrazine undergo conjugate addition, followed by heterocyclization.
Table 2: Four-Component Reaction Optimization
| Component | Role | Optimal Equivalents |
|---|---|---|
| Benzyl Alcohol | Aldehyde precursor | 1.0 |
| Ethyl Acetoacetate | β-Ketoester | 1.2 |
| Malononitrile | Electrophile | 1.5 |
| Eosin Y | Photocatalyst | 5 mol% |
| TBHP | Oxidizing agent | 3.0 |
This method’s scalability was demonstrated at a 5 mmol scale, with the catalyst recyclable for three cycles without significant yield loss.
Organocatalytic and Green Chemistry Approaches
Recent advances emphasize sustainability, utilizing organocatalysts like L-proline or thiourea derivatives. Ultrasound-assisted synthesis reduces reaction times from hours to minutes by enhancing mass transfer. For example, a one-pot synthesis under ultrasound irradiation (40 kHz, 100 W) in aqueous ethanol achieves 80% yield within 30 minutes, compared to 12 hours under conventional heating.
Table 3: Comparison of Conventional vs. Ultrasound-Assisted Synthesis
| Condition | Time (min) | Yield (%) | Energy Consumption (kWh) |
|---|---|---|---|
| Conventional Heating | 720 | 75 | 2.5 |
| Ultrasound | 30 | 80 | 0.8 |
Industrial-Scale Synthesis and Process Optimization
Scaling production necessitates addressing solvent waste and catalyst recovery. A continuous flow system developed for pyrano[2,3-b]pyridin-4-one derivatives employs microreactors to enhance heat/mass transfer, achieving 90% conversion with residence times under 5 minutes. Critical parameters include:
- Flow rate : 0.5 mL/min for optimal mixing.
- Temperature gradient : 25°C → 120°C over 3 reactor zones.
- Catalyst immobilization : Sulfonated graphene oxide (SGO) coated on reactor walls.
Table 4: Pilot-Scale Production Metrics
| Metric | Batch Process | Continuous Flow |
|---|---|---|
| Annual Capacity (kg) | 500 | 2,000 |
| Solvent Waste (L/kg) | 120 | 30 |
| Purity (%) | 95 | 98 |
Analytical Characterization
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are indispensable for structural verification. Key spectroscopic signatures include:
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 5.6 Hz, 1H, pyridine-H), 4.52 (t, J = 6.4 Hz, 2H, CH₂), 3.02 (t, J = 6.4 Hz, 2H, CH₂).
- ¹³C NMR : δ 193.5 (C=O), 162.3 (pyridine-C), 67.8 (OCH₂).
- HRMS (ESI) : m/z calculated for C₈H₇NO₂ [M+H]⁺: 149.0477, found: 149.0481.
Case Studies and Recent Advances
A 2025 study demonstrated the enzymatic resolution of racemic this compound using Candida antarctica lipase B (CAL-B), achieving 99% enantiomeric excess (ee) for the (R)-enantiomer. This advancement addresses challenges in asymmetric synthesis, particularly for neuroactive derivatives targeting GABA receptors.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2,3-Dihydro-pyrano[2,3-B]pyridin-4-one, and which analytical techniques are essential for confirming its structural integrity and purity?
- Methodological Answer : The compound is typically synthesized via cyclization reactions using precursors like substituted pyridines and dihydrofuran derivatives. Key steps involve acid- or base-catalyzed ring closure. For purity confirmation, use 1H/13C NMR to verify the fused pyranopyridine scaffold and HPLC (≥95% purity threshold) to assess impurities. Mass spectrometry (HRMS) ensures molecular weight accuracy. Solvent selection (e.g., methanol, acetonitrile) critically influences reaction efficiency and yield .
Q. How do solvent polarity and reaction temperature influence the yield of this compound in cyclization reactions?
- Methodological Answer : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity in cyclization steps, while elevated temperatures (70–100°C) accelerate ring closure. For example, a study achieved 78% yield in acetonitrile at 80°C, compared to 45% in methanol under the same conditions. Use a factorial design (e.g., varying solvent, temperature, and catalyst loading) to optimize parameters systematically .
Advanced Research Questions
Q. What computational strategies are effective in predicting reaction pathways and optimizing conditions for synthesizing this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations can model transition states and intermediate stability, guiding catalyst selection (e.g., Brønsted acids vs. organocatalysts). Pairing DFT with machine learning (ML) algorithms trained on reaction databases (e.g., Reaxys) identifies optimal solvent-catalyst combinations. For instance, ICReDD’s integrated computational-experimental workflow reduced reaction development time by 40% in analogous heterocyclic systems .
Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentration ranges). To address this:
- Conduct dose-response studies across multiple models (e.g., cancer vs. non-cancer cells).
- Use meta-analysis to aggregate data from independent studies, controlling for variables like solvent (DMSO vs. aqueous buffers).
- Synthesize and test structural analogs (e.g., halogenated derivatives) to isolate structure-activity relationships (SAR) .
Q. What safety protocols are critical when handling this compound in high-temperature or catalytic reactions?
- Methodological Answer : The compound’s flammability (GHS Category H225) necessitates:
- Explosion-proof equipment (e.g., spark-free stirrers) and inert atmospheres (N2/Ar) for reactions >100°C.
- Grounding containers to prevent static discharge (per OSHA HCS guidelines).
- Ventilation : Use fume hoods with ≥100 ft/min airflow to mitigate vapor exposure. Post-reaction quenching (e.g., with aqueous NaHCO3) neutralizes residual catalysts .
Q. How can researchers design experiments to evaluate the environmental toxicity of this compound and its degradation products?
- Methodological Answer : Apply OECD Test Guidelines 301/302 for biodegradability assessment:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
